(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95%
Overview
Description
(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% (abbreviated as NAPTMS) is a functionalized organosilane compound which has various applications in scientific research and laboratory experiments. It is an organosilane compound containing an alkyl chain of octyl, amine, and trimethoxy groups. NAPTMS has been used in various applications such as surface treatments, coating and adhesion, and hydrophobicity. It has also been used in the synthesis of nanomaterials, such as nanotubes, nanowires, nanorods, and nanoparticles.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% involves the reaction of 3-aminopropyltrimethoxysilane with n-octyl bromide in the presence of a base to form the desired product.
Starting Materials
3-aminopropyltrimethoxysilane, n-octyl bromide, base (e.g. potassium carbonate), solvent (e.g. toluene)
Reaction
Add 3-aminopropyltrimethoxysilane and n-octyl bromide to a solvent (e.g. toluene) and stir., Add a base (e.g. potassium carbonate) to the mixture and continue stirring., Heat the mixture to reflux for several hours., Cool the mixture and filter off any solids., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by column chromatography or recrystallization to obtain (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95%.
Mechanism Of Action
(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% has a long alkyl chain, which makes it an ideal molecule for surface modification. The octyl group provides hydrophobicity, while the amine group provides a functional group for surface functionalization. The trimethoxy group provides a reactive site for surface modification. The hydrophobic octyl group allows the molecule to attach to surfaces, while the amine group provides a functional group for further modification.
Biochemical And Physiological Effects
(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% has been used in various scientific research applications, such as surface treatments, coating and adhesion, and hydrophobicity. It has been used in the synthesis of nanomaterials, such as nanotubes, nanowires, nanorods, and nanoparticles. It has also been used in the synthesis of organic-inorganic hybrid materials, such as silica-polymer composites. In addition, it has been used in the preparation of functionalized surfaces, such as hydrophobic and hydrophilic surfaces.
Advantages And Limitations For Lab Experiments
The main advantage of using (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% in lab experiments is its ability to modify surfaces. The octyl group provides hydrophobicity, while the amine group provides a functional group for surface functionalization. The trimethoxy group provides a reactive site for surface modification. In addition, (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% is relatively easy to synthesize and is relatively inexpensive.
However, there are some limitations to using (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% in lab experiments. It is not stable in aqueous solutions, which can limit its use in certain experiments. In addition, it can be difficult to control the reaction conditions, which can lead to inconsistent results.
Future Directions
(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% has a wide range of potential applications in scientific research and laboratory experiments. In the future, (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% could be used to modify surfaces for a variety of applications, such as drug delivery, biosensors, and tissue engineering. In addition, (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% could be used in the synthesis of organic-inorganic hybrid materials, such as silica-polymer composites. It could also be used in the preparation of functionalized surfaces, such as hydrophobic and hydrophilic surfaces. Finally, (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% could be used in the synthesis of nanomaterials, such as nanotubes, nanowires, nanorods, and nanoparticles.
Scientific Research Applications
(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% has been used in various scientific research applications, such as surface treatments, coating and adhesion, and hydrophobicity. It has been used in the synthesis of nanomaterials, such as nanotubes, nanowires, nanorods, and nanoparticles. It has also been used in the synthesis of organic-inorganic hybrid materials, such as silica-polymer composites. In addition, it has been used in the preparation of functionalized surfaces, such as hydrophobic and hydrophilic surfaces.
properties
IUPAC Name |
N-(3-trimethoxysilylpropyl)octan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33NO3Si/c1-5-6-7-8-9-10-12-15-13-11-14-19(16-2,17-3)18-4/h15H,5-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZKFSFZWCXHHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCC[Si](OC)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604532 | |
Record name | N-[3-(Trimethoxysilyl)propyl]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Trimethoxysilyl)propyl]octan-1-amine | |
CAS RN |
89130-62-1 | |
Record name | N-[3-(Trimethoxysilyl)propyl]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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